molecular formula C18H21ClN2O3S B2819520 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide CAS No. 898601-48-4

2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2819520
CAS No.: 898601-48-4
M. Wt: 380.89
InChI Key: IKGBEUGVRLDVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group, a morpholino-substituted ethyl chain, and a thiophen-2-yl moiety.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c19-14-3-5-15(6-4-14)24-13-18(22)20-12-16(17-2-1-11-25-17)21-7-9-23-10-8-21/h1-6,11,16H,7-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGBEUGVRLDVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol.

    Formation of 4-chlorophenoxyacetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 2-(4-chlorophenoxy)acetamide: This step involves the reaction of 4-chlorophenoxyacetic acid with ammonia or an amine.

    Introduction of the morpholino group: This can be done by reacting 2-(4-chlorophenoxy)acetamide with morpholine in the presence of a suitable catalyst.

    Incorporation of the thiophene ring: The final step involves the reaction of the intermediate compound with a thiophene derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 4-Chlorophenoxy Groups

Compounds such as N-(2-(1-[2-(4-chlorophenoxy)phenylamino]ethyl)phenyl)ethylamine (25) and its derivatives () share the 4-chlorophenoxy-acetamide core . However, the target compound distinguishes itself through the substitution of a morpholino-thiophen-2-yl ethyl group, contrasting with the phenyl or aliphatic chains in analogs. The morpholino group likely enhances solubility and hydrogen-bonding capacity, while the thiophene moiety may contribute to π-π stacking interactions in biological targets.

Thiophene-Containing Acetamide Derivatives

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): This derivative exhibits antimycobacterial activity, attributed to the thiophen-2-yl group’s role in target binding . Replacing bromophenyl with 4-chlorophenoxy in the target compound may alter lipophilicity and membrane permeability.
  • N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Synthesized via acetyl chloride activation, this bithiophene analog highlights the versatility of thiophene in stabilizing aromatic interactions . The target’s morpholino group may mitigate steric hindrance compared to cyano substituents.

Morpholino-Substituted Acetamides

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () incorporates morpholino to enhance solubility and binding affinity .

Compounds with Combined Features

  • 2-(4-Chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide (): This analog substitutes thiophen-2-yl with naphthalen-1-yl, emphasizing how aromatic bulk influences bioactivity . The naphthalene group may enhance hydrophobic interactions, whereas thiophene offers electronic modulation.
  • N-(3-cyano-5,6-dihydro-4H-cyclopenta(b)thiophen-2-yl) derivatives (): These compounds demonstrate antiproliferative activity via tyrosine kinase inhibition, suggesting the target’s thiophene could similarly engage ATP-binding pockets .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name/Structure Substituents Key Features Biological Activity (Reported) Reference
Target Compound 4-Cl-phenoxy, morpholino, thiophene Polar morpholino, aromatic thiophene Not explicitly reported -
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Br-phenyl, thiophen-2-yl Acetamide core Antimycobacterial
Compound 25 () 4-Cl-phenoxy, ethylamine Aromatic substitution Synthesis described
N-[4-(2-Cl-phenyl)-thiazol-2-yl]-2-morpholinoacetamide Thiazol, morpholino Heterocyclic core Purity 95% (no activity data)
2-(4-Cl-phenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide Naphthalen-1-yl Bulky aromatic substituent Structural data only

Biological Activity

2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide (CAS Number: 946199-45-7) is a synthetic compound with potential therapeutic applications. Its structure incorporates a morpholine ring and a thiophene moiety, which are known to impart significant biological activities. This article reviews the biological activity of this compound, focusing on its receptor interactions, antinociceptive effects, and potential applications in cancer treatment.

The molecular formula of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide is C18H21ClN2O3SC_{18}H_{21}ClN_{2}O_{3}S, with a molecular weight of 380.9 g/mol. The compound's structure features a chlorophenoxy group, which enhances its pharmacological properties.

Receptor Interactions

Research indicates that compounds with similar structures exhibit affinity for sigma receptors, particularly σ1 receptors. For instance, a related compound demonstrated high σ1 receptor affinity (Ki = 42 nM), showing selectivity over σ2 receptors by a factor of 36 . This suggests that 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide may also interact with sigma receptors, potentially influencing pain modulation and neuroprotection.

Antinociceptive Effects

In vivo studies have demonstrated that morpholine-containing compounds can exhibit notable antinociceptive effects. For instance, the administration of related compounds in formalin tests showed significant reductions in nociception, indicating their potential as analgesics . The mechanism may involve sigma receptor modulation, which is linked to pain pathways.

Antitumor Activity

Emerging evidence suggests that compounds with similar structural features exhibit antitumor activity. A study utilizing sulforhodamine B assays on human prostate cancer cells indicated that certain derivatives showed potent anticancer effects at low micromolar concentrations . These findings highlight the potential of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activity of morpholine derivatives:

  • Sigma Receptor Binding : A study reported on the binding affinities of various morpholine derivatives to sigma receptors, emphasizing their therapeutic implications in pain management and neuroprotection .
  • Cancer Cell Proliferation : Research on related compounds indicated a significant reduction in cancer cell proliferation through apoptosis modulation via alpha1-adrenoreceptors . This suggests that 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-2-yl)ethyl)acetamide may possess similar properties.
  • Pharmacokinetics : Further investigations into the pharmacokinetics and toxicity profiles of this compound are necessary to fully understand its therapeutic potential and safety profile.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Sigma Receptor Affinity1 (Ki = 42 nM for σ1)High selectivity for σ1 over σ2 receptors
Antinociceptive EffectMorpholine derivativesSignificant reduction in formalin-induced nociception
Antitumor ActivityVarious derivativesPotent activity against prostate cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.